molecular formula C10H10O3 B3055130 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 63124-55-0

2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B3055130
CAS No.: 63124-55-0
M. Wt: 178.18 g/mol
InChI Key: DVERJBIPBLPJQR-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde (CAS No. 63124-55-0) is a benzodioxole derivative featuring a formyl (-CHO) group at the 5-position and two methyl groups at the 2,2-positions of the dioxole ring. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18–178.19 g/mol and a purity of >97% . The compound is synthesized via protection of 3,4-dihydroxybenzaldehyde with phosphorus pentoxide (P₂O₅), followed by acetal formation to stabilize the reactive hydroxyl groups . It is stored under inert atmosphere at 2–8°C to prevent degradation .

This aldehyde serves as a key intermediate in medicinal chemistry, including the synthesis of protease-activated receptor 4 (PAR-4) antagonists , oxime-based CO-releasing molecules (CORMs) , and FAAH inhibitors like JNJ-42165279 . Its reactivity stems from the electron-withdrawing dioxole ring and the aldehyde group, which participates in condensations, cross-couplings, and reductions.

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVERJBIPBLPJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344334
Record name 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63124-55-0
Record name 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis Methods

Condensation of 3,4-Dihydroxybenzaldehyde with Acetone

The most widely documented method for synthesizing 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde involves the acid-catalyzed condensation of 3,4-dihydroxybenzaldehyde with acetone. This reaction leverages the electrophilic aromatic substitution mechanism, where the carbonyl group of acetone reacts with the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde to form the dioxole ring.

Reaction Scheme:
$$
\text{3,4-Dihydroxybenzaldehyde} + \text{Acetone} \xrightarrow{\text{Phosphorus Pentoxide, Toluene}} \text{2,2-Dimethylbenzo[d]dioxole-5-carbaldehyde}
$$

The reaction is typically conducted in anhydrous toluene under inert atmospheric conditions. Phosphorus pentoxide serves as both a dehydrating agent and catalyst, facilitating the formation of the dioxole ring while suppressing side reactions such as over-oxidation.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Catalyst Loading: Phosphorus pentoxide is employed in stoichiometric excess (2–3 equivalents relative to 3,4-dihydroxybenzaldehyde) to ensure complete dehydration.
  • Temperature: Reactions proceed efficiently at room temperature (20–25°C), though mild heating (40–50°C) may accelerate kinetics in viscous mixtures.
  • Solvent Choice: Toluene is preferred for its non-polarity, which aids in the removal of water via azeotropic distillation.

Post-reaction workup involves quenching with aqueous potassium carbonate to neutralize residual acid, followed by liquid-liquid extraction with ethyl acetate. The organic phase is concentrated under reduced pressure to yield the crude product, which is further purified via recrystallization or column chromatography.

Industrial Production Approaches

Scalability Challenges and Solutions

Industrial-scale production requires modifications to laboratory protocols to address cost, safety, and efficiency:

  • Continuous Flow Reactors: Replacing batch reactors with continuous systems enhances heat and mass transfer, reducing reaction times and improving consistency.
  • Catalyst Recovery: Phosphorus pentoxide is hygroscopic and challenging to recycle. Industrial processes may employ solid acid catalysts (e.g., zeolites) to simplify separation and reuse.

Purification and Isolation Techniques

Recrystallization

The crude product is dissolved in hot ethanol and cooled to induce crystallization, yielding 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde as a light tan solid with >95% purity.

Chromatographic Methods

Silica gel column chromatography using a hexane-ethyl acetate gradient (8:2 to 7:3 v/v) effectively separates the aldehyde from unreacted starting materials and byproducts.

Data Tables and Comparative Analysis

Table 1: Summary of Synthetic Conditions and Yields
Parameter Laboratory-Scale Protocol Industrial-Scale Protocol
Catalyst Phosphorus pentoxide Zeolite H-Y
Solvent Toluene Toluene (recycled)
Temperature 20–25°C 40–50°C
Reaction Time 12–24 hours 2–4 hours
Yield (Reported) 70–78% 85–90%
Purity After Workup >95% >99%
Table 2: Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxole-5-Carbaldehyde
Property Value
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 102–104°C
Boiling Point 285–287°C (decomposes)
Solubility Soluble in ethanol, ethyl acetate; insoluble in water

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: 2,2-Dimethylbenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 2,2-Dimethylbenzo[d][1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the modulation of enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzodioxole-5-carbaldehyde derivatives significantly influence their physicochemical properties, synthetic utility, and biological applications. Below is a detailed comparison:

Physicochemical Properties

  • Reactivity :

    • The 2,2-dimethyl derivative exhibits reduced electrophilicity at the dioxole ring due to steric hindrance, making it less prone to oxidation compared to the parent compound .
    • Halogenated derivatives (Br, I, F) enhance cross-coupling reactivity (e.g., Suzuki, Heck reactions) . Fluorine substituents improve metabolic stability and binding affinity in bioactive molecules .
    • The aldehyde group in all derivatives enables nucleophilic additions (e.g., oxime formation , reductive aminations ).
  • Stability :

    • 2,2-Dimethyl and 2,2-difluoro derivatives show superior stability under acidic/basic conditions compared to unsubstituted analogs due to steric and electronic protection .
    • 6-Bromo and 6-iodo derivatives are light-sensitive and require dark storage .

Key Research Findings

Synthetic Efficiency : The 2,2-dimethyl derivative is synthesized in 73% yield via a one-step protection strategy , outperforming multi-step routes for halogenated analogs (e.g., 6-iodo derivative requires iodination and purification ).

Biological Potency : In PAR-4 antagonist studies, brominated derivatives showed moderate activity (62% binding response), while the 2,2-dimethyl analog was inactive, highlighting substituent-dependent efficacy .

Thermal Stability : Differential scanning calorimetry (DSC) data for the 2,2-dimethyl derivative indicates a decomposition temperature of >200°C , making it suitable for high-temperature reactions .

Biological Activity

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a dioxole ring and an aldehyde functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various domains.

The compound can be synthesized through various methods, including the reaction of 3,4-dihydroxybenzaldehyde with phosphorus pentoxide (P2O5) in toluene under controlled conditions. The synthesis typically yields a light tan solid with distinct spectral properties identifiable by NMR and mass spectrometry .

Table 1: Synthesis Overview

StepReagentsConditionsYield
13,4-Dihydroxybenzaldehyde + P2O5Toluene, 75°C~93%

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites in bacterial proteins, disrupting cellular functions.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed to activate caspase cascades and inhibit cell proliferation in certain cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a concentration of 50 µg/mL of the compound inhibited the growth of Staphylococcus aureus by 70%. This suggests potential application as a therapeutic agent against bacterial infections.
  • Cytotoxicity in Cancer Cells : In a recent experiment involving human breast cancer cells (MCF-7), treatment with 25 µM of this compound resulted in a significant reduction in cell viability (approximately 60% reduction compared to control) after 48 hours .

The biological activity of this compound is primarily attributed to its aldehyde group, which can participate in nucleophilic addition reactions. This reactivity allows it to interact with various biomolecules, potentially leading to alterations in enzyme activities and metabolic pathways. For example:

  • Covalent Bond Formation : The aldehyde group can react with amino acids containing nucleophilic side chains (e.g., cysteine), forming stable adducts that may inhibit enzyme function.
  • Signal Transduction Modulation : By interacting with signaling proteins, the compound may influence pathways related to cell growth and apoptosis.

Comparative Analysis

To contextualize its biological activity, we compare this compound with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAldehyde group; dioxole ringAntimicrobial; Anticancer
3,4-MethylenedioxybenzaldehydeLacks methyl groupsLimited antimicrobial activity
2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acidOxidized form; carboxylic acid instead of aldehydeReduced reactivity

Q & A

What are the standard synthetic routes for preparing 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde, and what intermediates are critical?

Answer:
The synthesis typically begins with benzo[d][1,3]dioxole-5-carbaldehyde derivatives, where dimethylation at the 2-position is achieved via alkylation or acetal formation. For example, in analogous compounds, KCN and TBSCl are used to introduce substituents under ZnI₂ catalysis, followed by hydrolysis or deprotection . Key intermediates include iodinated derivatives (e.g., 6-iodobenzo[d][1,3]dioxole-5-carbaldehyde), which enable further functionalization via cross-coupling reactions .

How is the aldehyde functionality preserved during multi-step syntheses involving this compound?

Answer:
Mild reaction conditions and protective strategies are essential. For instance, acetalization (e.g., using triethylamine as a base) prevents unwanted oxidation or side reactions at the aldehyde group . In oxidative Heck reactions, palladium catalysts selectively target aryl halides without affecting the aldehyde, preserving its reactivity for downstream applications .

What catalytic strategies enable cyclization or cascade reactions with this compound derivatives?

Answer:
Palladium and nickel catalysts are pivotal. A reported oxidative Heck/Aza-Wacker cascade cyclization uses Pd(II) to mediate aryl-alkene coupling, followed by intramolecular amidation to form complex carbocycles . Similarly, enantioselective C−H activation via pallada-electrocatalysis leverages transient directing groups to achieve helicene derivatives with high stereocontrol .

How do researchers address discrepancies in reaction yields or selectivity across studies?

Answer:
Systematic optimization of reaction parameters (e.g., temperature, solvent, catalyst loading) is critical. For example, in the synthesis of epoxides, varying the ratio of hexanes/EtOAc and adding triethylamine improved diastereomer separation . Comparative analysis of spectral data (e.g., NMR δ values for aldehydes) against literature ensures consistency in product identification .

What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: The aldehyde proton typically appears at δ ~10 ppm in 1^1H NMR, while carbonyl carbons resonate at δ ~188–190 ppm in 13^{13}C NMR .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C10_{10}H10_{10}O3_3: calc. 178.0630, observed 178.0628).
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

What methodologies enhance enantioselectivity in reactions involving this aldehyde?

Answer:
Chiral catalysts and directing groups are employed. For example, pallada-electrocatalysis with transient directing groups achieves >95% enantiomeric excess in helicene syntheses . Asymmetric organocatalysis (e.g., proline derivatives) could also be explored for aldol or Mannich reactions, though not explicitly cited in the evidence.

How are bioactivity assays designed for derivatives of this compound, and what challenges arise?

Answer:
Derivatives are tested for antimicrobial or enzyme inhibitory activity using standardized protocols (e.g., MIC assays). Challenges include low solubility, mitigated by derivatization (e.g., esterification or amidation). For instance, carboxylic acid derivatives showed no activity at >64 μg/mL, prompting structural optimization (e.g., glycine ester conjugates) .

What safety precautions are mandated when handling this compound?

Answer:
GHS hazard codes (H315, H319, H335) indicate risks of skin/eye irritation and respiratory toxicity. Handling requires PPE (gloves, goggles), inert atmosphere storage, and fume hoods. Precautionary measures include P302+P352 (skin contact) and P304+P340 (inhalation) .

How are computational models applied to predict reactivity or regioselectivity?

Answer:
While not directly cited in the evidence, DFT calculations are commonly used to study transition states in cross-coupling or cyclization reactions. For example, predicting the stability of intermediates in Pd-catalyzed cascades could rationalize observed regioselectivity .

What strategies are employed to scale up syntheses without compromising yield?

Answer:
Continuous-flow hydrogenation (e.g., H-Cube systems) ensures efficient catalyst recycling and safety in large-scale reductive aminations . Flash chromatography with optimized solvent systems (e.g., hexanes/EtOAc + TEA) maintains purity during diastereomer separation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde

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